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Compound of Interest

Compound Name: 3-ethyl-1,2-oxazole

Cat. No.: B6231226

Disclaimer: Experimental spectroscopic data for 3-ethyl-1,2-oxazole is not readily available in
public databases. The data presented herein is predicted based on the analysis of structurally
similar compounds and established principles of spectroscopic interpretation. This guide is
intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-ethyl-1,2-oxazole. These predictions are derived
from data for related oxazole and isoxazole derivatives.

Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

The proton at
position 5 is
expected to be
the most
downfield due to
the electron-
withdrawing
effect of the
oxygen and

nitrogen atoms.

The proton at
position 4 will be
upfield relative to
H-5.

The methylene
protons of the
ethyl group will
~2.8 q 2H -CHz2- appear as a
guartet due to
coupling with the

methyl protons.

The methyl

protons of the
~1.3 t 3H -CHs ethyl group will

appear as a

triplet.

Analogy based on data for 3,5-diphenylisoxazole and other substituted isoxazoles which show
the isoxazole ring protons in the range of 6.3-6.8 ppm. The specific shifts for 3-ethyl-1,2-
oxazole are estimations.[1]

Predicted **C NMR Data (CDCIs, 100 MHz)
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Chemical Shift (6) ppm Assignment Notes

The carbon attached to the

nitrogen and part of the C=N

~168 C-3 _
bond is expected to be
significantly downfield.
The carbon atom between the
~150 C-5 _
oxygen and nitrogen atoms.
The carbon atom adjacent to
the oxygen. Data for 3-methyl-
~100 C-4 yg. Y
5-phenylisoxazole shows the
C4 carbon at 100.0 ppm.[1]
Methylene carbon of the ethyl
~25 -CHaz-
group.
Methyl carbon of the ethyl
~11 -CHs

group.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic-like)
~2980-2850 Medium-Strong C-H stretching (aliphatic)
~1600-1550 Medium C=N stretching

~1450-1400 Medium C=C stretching

~1300-1200 Strong C-O-C stretching

Predictions are based on typical vibrational frequencies for isoxazole and ethyl-substituted
aromatic compounds.

Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

97 High [M]* (Molecular lon)
69 Medium [M - C2H4]*

68 Medium [M - CzHs]*

54 High [CsHaN]*

43 Medium [C2Hs0]*

Predicted fragmentation patterns are based on the general behavior of oxazoles and
isoxazoles under electron impact, which often involves ring cleavage.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
small organic molecule like 3-ethyl-1,2-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of the purified 3-ethyl-1,2-oxazole in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
¢ Instrument: A 400 MHz or higher field NMR spectrometer.
e 1HNMR:
o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

e 1BC NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o A larger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation:
e Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

e Solution: Dissolve the sample in a suitable solvent (e.g., CCla, CHCI3) that has minimal IR
absorption in the regions of interest and place it in a solution cell.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the salt plates or the solvent.

Acquire the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6231226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Method: Typically, Electron Impact (El) ionization is used for volatile, thermally stable small
molecules.

e Sample Introduction: The sample can be introduced via a direct insertion probe or through a
gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:
e Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
e The instrument is operated in positive ion mode.

e The mass range is set to scan for the expected molecular ion and fragment ions (e.g., m/z
10-200).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a small
organic molecule.

Caption: Workflow for the spectroscopic identification of a small molecule.

This guide provides a foundational understanding of the expected spectroscopic properties of
3-ethyl-1,2-oxazole and the general methodologies for their determination. For definitive
structural confirmation, the synthesis and experimental analysis of the compound are required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6231226#3-ethyl-1-2-oxazole-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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